molecular formula C14H21NOS B14906240 n-Isobutyl-2-((3-methylbenzyl)thio)acetamide

n-Isobutyl-2-((3-methylbenzyl)thio)acetamide

Cat. No.: B14906240
M. Wt: 251.39 g/mol
InChI Key: JYWBXGDSXQCMDM-UHFFFAOYSA-N
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Description

n-Isobutyl-2-((3-methylbenzyl)thio)acetamide is an organic compound with the molecular formula C14H21NOS It is characterized by the presence of an isobutyl group, a 3-methylbenzyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-2-((3-methylbenzyl)thio)acetamide typically involves the reaction of 3-methylbenzyl chloride with isobutylamine in the presence of a base, followed by the introduction of a thioacetamide group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-2-((3-methylbenzyl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated or nitrated derivatives of the benzyl group.

Scientific Research Applications

n-Isobutyl-2-((3-methylbenzyl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Isobutyl-2-((3-methylbenzyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • n-Isobutyl-2-((4-methylbenzyl)thio)acetamide
  • n-Isobutyl-2-((2-methylbenzyl)thio)acetamide
  • n-Isobutyl-2-((3-chlorobenzyl)thio)acetamide

Uniqueness

n-Isobutyl-2-((3-methylbenzyl)thio)acetamide is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C14H21NOS/c1-11(2)8-15-14(16)10-17-9-13-6-4-5-12(3)7-13/h4-7,11H,8-10H2,1-3H3,(H,15,16)

InChI Key

JYWBXGDSXQCMDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCC(=O)NCC(C)C

Origin of Product

United States

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